Azepan-1-yl-(5-nitrofuran-2-yl)methanone
Overview
Description
Azepan-1-yl-(5-nitrofuran-2-yl)methanone is a compound that belongs to the class of nitrofuran derivatives. Nitrofurans are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties . The compound features a furan ring substituted with a nitro group at the 5-position and an azepane ring attached via a methanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl-(5-nitrofuran-2-yl)methanone typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Attachment of the Azepane Ring: The azepane ring is introduced via a nucleophilic substitution reaction, where the furan derivative reacts with an azepane derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl-(5-nitrofuran-2-yl)methanone undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Halogenated derivatives: Formed by electrophilic substitution reactions.
Scientific Research Applications
Azepan-1-yl-(5-nitrofuran-2-yl)methanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Azepan-1-yl-(5-nitrofuran-2-yl)methanone involves the reduction of the nitro group to reactive intermediates that can damage bacterial DNA and other cellular components . The compound targets bacterial enzymes and disrupts essential metabolic pathways, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Nitrofurazone: Used for topical infections.
Nitrofurantoin: Used for urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
Azepan-1-yl-(5-nitrofuran-2-yl)methanone is unique due to its specific structural features, such as the azepane ring, which may confer distinct biological activities compared to other nitrofuran derivatives .
Properties
IUPAC Name |
azepan-1-yl-(5-nitrofuran-2-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-11(12-7-3-1-2-4-8-12)9-5-6-10(17-9)13(15)16/h5-6H,1-4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBAPNSGBMBYEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(O2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901210615 | |
Record name | (Hexahydro-1H-azepin-1-yl)(5-nitro-2-furanyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901210615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85199113 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
725244-85-9 | |
Record name | (Hexahydro-1H-azepin-1-yl)(5-nitro-2-furanyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=725244-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Hexahydro-1H-azepin-1-yl)(5-nitro-2-furanyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901210615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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